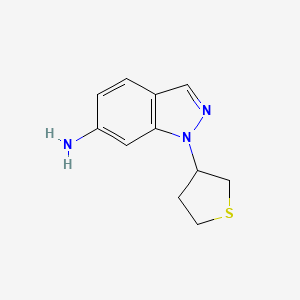

1-(thiolan-3-yl)-1H-indazol-6-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13N3S |

|---|---|

Molecular Weight |

219.31 g/mol |

IUPAC Name |

1-(thiolan-3-yl)indazol-6-amine |

InChI |

InChI=1S/C11H13N3S/c12-9-2-1-8-6-13-14(11(8)5-9)10-3-4-15-7-10/h1-2,5-6,10H,3-4,7,12H2 |

InChI Key |

UFZNEULTPQHCMH-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCC1N2C3=C(C=CC(=C3)N)C=N2 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 1 Thiolan 3 Yl 1h Indazol 6 Amine and Its Derivatives

Impact of the Thiolan-3-yl Substituent at N1 on Biological Interactions

While specific data on the N1-thiolan-3-yl group is not extensively documented, SAR studies on related N1-substituted indazoles provide valuable insights. For instance, in a series of N-substituted prolinamido indazoles developed as Rho kinase (ROCK) inhibitors, the substituent attached to the N1 position was crucial for activity. nih.gov The studies demonstrated that derivatives containing a β-proline moiety at N1 had improved activity against ROCK I compared to those with an α-proline moiety. nih.gov Furthermore, N1-benzyl substituents generally conferred better inhibitory activity than N1-benzoyl substituents in this series. nih.gov

This highlights that the size, conformation, and electronic nature of the N1-substituent are key to optimizing biological interactions. The thiolan-3-yl group, a saturated five-membered sulfur-containing heterocycle, would be expected to:

Introduce a specific three-dimensional conformation: Unlike a simple alkyl chain, the thiolan ring has a more defined and rigid structure, which can orient the indazole core optimally within a biological target's binding site.

Influence solubility and metabolic stability: The presence of the sulfur atom can affect the compound's lipophilicity and potential metabolic pathways.

Provide a potential site for modification: The sulfur atom could be oxidized to a sulfoxide (B87167) or sulfone, introducing new hydrogen bond acceptor capabilities and altering the substituent's electronic properties.

The development of selective and scalable methods for N1-alkylation underscores the industrial and academic interest in diversifying this position to fine-tune therapeutic properties. rsc.org

Role of the Amine Group at the C6 Position in Indazole Derivatives

The 6-aminoindazole moiety is a key pharmacophore, particularly in the development of anticancer agents. nih.govrsc.org Research has consistently shown that the presence and substitution of an amine at the C6 position are pivotal for cytotoxicity and kinase inhibition.

In one study, a series of 6-substituted aminoindazole derivatives were designed as potential indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors and evaluated for their antiproliferative activity. nih.govrsc.org The derivatization of the 6-amino group was a central strategy. For example, compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) emerged as a highly potent derivative, exhibiting an IC₅₀ value of 0.4 ± 0.3 μM against the HCT116 human colorectal cancer cell line. nih.govrsc.org This compound also demonstrated the ability to suppress IDO1 protein expression and induce G2/M cell cycle arrest. nih.govrsc.org

Further studies on similar 1,3-dimethyl-6-amino-1H-indazole derivatives confirmed the importance of the substituent on the C6-amine. nih.gov The compound N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7) was identified as a potent anticancer agent that induced apoptosis and suppressed cell mobility in hypopharyngeal carcinoma cells. nih.gov The SAR from these studies indicates that an N-arylmethyl group at the C6-amine position is beneficial for activity.

The table below summarizes the antiproliferative activity of selected N-substituted 6-aminoindazole derivatives against various cancer cell lines, illustrating the impact of the substituent at the C6-amino position.

| Compound | Substituent at C6-Amine | Cell Line | IC₅₀ (µM) | Citation |

| 36 | 4-Fluorobenzyl | HCT116 | 0.4 ± 0.3 | nih.govrsc.org |

| 36 | 4-Fluorobenzyl | A549 | 0.7 ± 0.2 | nih.gov |

| 36 | 4-Fluorobenzyl | SNU-638 | 1.1 ± 0.2 | nih.gov |

| 37 | 4-Chlorobenzyl | HCT116 | 1.1 ± 0.2 | nih.gov |

| 39 | 1-Naphthylmethyl | MDA-MB-231 | 1.7 ± 1.1 | nih.gov |

| 39 | 1-Naphthylmethyl | A549 | 2.8 ± 1.3 | nih.gov |

| 7 | 4-Bromobenzyl | FaDu | 1.9 ± 0.1 | nih.gov |

| 7 | 4-Bromobenzyl | YD-15 | 1.4 ± 0.1 | nih.gov |

In other contexts, such as the development of spectrum-selective kinase inhibitors, 3-amino-1H-indazol-6-yl-benzamides were designed to target the "DFG-out" conformation of kinases like FLT3, c-Kit, and PDGFRα. nih.gov This further emphasizes the C6 position as a critical anchor point for attaching moieties that can extend into specific pockets of enzyme active sites. nih.gov

Modifications on the Indazole Ring System and their Effects on Biological Activity

The C3 position of the indazole ring is a frequent site for modification to modulate biological activity. SAR studies reveal that a wide variety of substituents at this position can profoundly influence potency and selectivity.

For instance, the introduction of a methyl group at the C3 position in 6-aminoindazole derivatives was shown to enhance cytotoxicity against colon cancer cells. nih.govrsc.org In the development of kinase inhibitors, the 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment. nih.gov This is exemplified in drugs like Linifanib, where this moiety binds effectively to the hinge region of tyrosine kinases. nih.gov Similarly, 1H-indazole-3-amide structures, as seen in Entrectinib, play a critical role in enhancing antitumor activity. nih.gov

Other modifications at C3 have also yielded potent compounds. A series of 3-substituted 1H-indazoles with a carbohydrazide (B1668358) moiety at C3 were found to be potent inhibitors of the IDO1 enzyme, with IC₅₀ values in the nanomolar range. mdpi.comnih.gov In contrast, research on 2H-indazoles has shown that direct C3-amidation can produce derivatives with strong inhibitory activity against tropomyosin-related kinase TrkA (IC₅₀ = 0.57 nM), highlighting the therapeutic potential of C3-amidated indazoles in pain, cancer, and inflammation. acs.org

The table below presents data on C3-substituted indazoles, showcasing the diversity of functional groups and their associated biological activities.

| Compound Class | C3-Substituent | Target/Activity | Potency | Citation |

| 1H-Indazole Derivative | Carbohydrazide | IDO1 Inhibition | IC₅₀ = 720 nM | mdpi.comnih.gov |

| 2H-Indazole Derivative | Amide | TrkA Inhibition | IC₅₀ = 0.57 nM | acs.org |

| 1,3-dimethyl-1H-indazole | Methyl | Anticancer | - | nih.govrsc.org |

| 1H-indazole-3-amine | Amine | Kinase Hinge Binding | - | nih.gov |

While N1, C3, and C6 are common points of modification, substitutions at other positions of the indazole core also play a significant role in determining biological activity.

C4-Position: In a series of 4,6-disubstituted-1H-indazoles designed as tryptophan-2,3-dioxygenase (TDO) and indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors, the nature of the substituent at the C4 position was critical. A nitro-aryl group at C4 was found to be beneficial for TDO inhibition and a direct tumoricidal effect. [No specific citation available in results] The practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an intermediate for the anti-HIV drug Lenacapavir, further highlights the importance of substitution at the C4 position. chemrxiv.org

C5-Position: In the development of 1H-indazole-3-carboxamide derivatives as GSK-3 inhibitors, a methoxy (B1213986) group at the C5 position was found to be important for high potency. nih.gov Compounds with a methyl group at C5 were less active than their methoxy counterparts. nih.gov

C7-Position: The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine demonstrates that the C7 position is also a viable point for modification to create complex and potent pharmaceutical agents. chemrxiv.org

These examples show that a comprehensive SAR analysis must consider the entire indazole scaffold, as substitutions at any position can lead to significant changes in the molecule's interaction with its biological target.

Comparative SAR Analysis with other N1-Substituted Indazoles

Comparing different N1-substituted indazoles reveals how the group at this position can direct the molecule towards different biological targets and potencies. The choice of the N1-substituent is a key element in drug design, influencing everything from target selectivity to pharmacokinetic properties.

For example, the N1- and C3-dimethylated 6-aminoindazole derivative, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine , showed potent antiproliferative activity against cancer cells. nih.govrsc.org Here, the small N1-methyl group likely serves to block a potential site of metabolism and correctly orient the molecule, but the primary interactions are driven by the C3-methyl and C6-substituted amine groups.

In contrast, the N-substituted prolinamido indazoles designed as ROCK inhibitors feature a much larger and more complex N1-substituent. nih.gov In these molecules, the N1-prolinamide group is not merely a placeholder but a key interacting moiety, with its stereochemistry (β-proline being preferred) and terminal substituent (benzyl being better than benzoyl) directly modulating inhibitory potency. nih.gov

A third class of compounds, N1-alkylated 1H-indazole-3-carboxamides, have been investigated as potential anticancer agents. dntb.gov.ua In this series, the N1-alkylation is combined with a C3-carboxamide, a known kinase-interacting motif. The SAR of these compounds would depend on the interplay between the N1-alkyl chain's length and branching and the various groups attached to the C3-carboxamide.

This comparative analysis underscores a crucial principle in the SAR of indazoles: the function of a substituent at one position is highly dependent on the nature of the substituents at other positions. The N1-thiolan-3-yl group in the titular compound, when combined with the C6-amine, likely contributes to a unique pharmacological profile that is distinct from other N1-substituted indazoles reported in the literature. Its saturated, heterocyclic nature provides a conformational constraint that differs significantly from simple alkyl or larger prolinamido groups, suggesting a potentially novel interaction with its biological target.

Investigations into the Biological Targets and Mechanisms of Action of 1 Thiolan 3 Yl 1h Indazol 6 Amine

Identification of Potential Molecular Targets

The therapeutic effects of small molecules are intrinsically linked to their interactions with specific molecular targets. For the 1H-indazol-6-amine scaffold, research has primarily focused on its ability to inhibit key enzymes involved in cancer progression and immune response.

Enzyme Inhibition Profiling

Derivatives of 1H-indazol-6-amine have been shown to inhibit several classes of enzymes, including those involved in tryptophan metabolism and receptor tyrosine kinase signaling.

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO): IDO1 and TDO are enzymes that catalyze the first and rate-limiting step in tryptophan catabolism. Their overexpression in many cancers contributes to an immunosuppressive tumor microenvironment. nih.gov Several 1H-indazol-6-amine derivatives have been identified as inhibitors of these enzymes. For instance, a series of 1,3-dimethyl-6-amino indazole derivatives were designed as IDO1 inhibitors, with one compound, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, effectively suppressing IDO1 expression. nih.gov Another study on 4,6-substituted-1H-indazoles identified a potent dual inhibitor of both IDO1 and TDO. nih.gov

Histone Deacetylase 6 (HDAC6): While direct inhibition of HDAC6 by a 1-(thiolan-3-yl)-1H-indazol-6-amine analog has not been reported, other indazole derivatives have shown activity against this target. The indazole scaffold is recognized for its potential in developing HDAC inhibitors.

Fibroblast Growth Factor Receptors (FGFRs): FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in various cancers. The indazole scaffold is a key feature in several known FGFR inhibitors. rsc.orgnih.gov Optimization of 1H-indazol-3-amine derivatives has led to the discovery of potent FGFR inhibitors. nih.gov

Table 1: Enzyme Inhibition by 1H-Indazole Derivatives

| Compound Class | Target Enzyme(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 1,3-dimethyl-6-amino indazoles | IDO1 | N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine suppressed IDO1 expression. | nih.gov |

| 4,6-substituted-1H-indazoles | IDO1/TDO | Identified a dual inhibitor with an IC₅₀ of 0.74 μM for IDO1 and 2.93 μM for TDO. | nih.gov |

| 1H-indazol-3-amine derivatives | FGFR1/FGFR2 | Compound 2a showed potent inhibition with IC₅₀ values of <4.1 nM for FGFR1 and 2.0 nM for FGFR2. | nih.gov |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | IDO1 | Remarkably suppressed IDO1 protein expression in HCT116 cells. | rsc.orgnih.gov |

Receptor Binding Studies

There is currently no publicly available data from receptor binding studies specifically for this compound or its close structural analogs. Such studies would be crucial to identify potential interactions with a broader range of cell surface or nuclear receptors.

Interaction with Actin-Bundling Proteins

No specific research has been published detailing the interaction of this compound or related indazole derivatives with actin-bundling proteins such as fascin (B1174746).

Cellular Pathway Modulation

The interaction of 1H-indazol-6-amine derivatives with their molecular targets can trigger a cascade of events within the cell, leading to the modulation of critical cellular pathways.

Effects on Cell Cycle Progression

Several studies have demonstrated that derivatives of 1H-indazol-6-amine can interfere with the normal progression of the cell cycle, a hallmark of many anticancer agents. For example, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine was found to induce a G2/M phase cell cycle arrest in human colorectal cancer cells (HCT116). rsc.orgnih.govresearchgate.net This arrest prevents the cells from entering mitosis, thereby inhibiting proliferation. Another indazole derivative, compound 6o, was also shown to affect the cell cycle in K562 cells. nih.gov

Table 2: Effect of 1H-Indazole Derivatives on Cell Cycle

| Compound | Cell Line | Effect | Reference(s) |

|---|---|---|---|

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 | G2/M phase arrest | rsc.orgnih.govresearchgate.net |

| Compound 6o | K562 | Cell cycle arrest | nih.gov |

Induction of Apoptotic Processes

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. A number of 1H-indazol-6-amine derivatives have been shown to induce apoptosis in cancer cells. researchgate.net For instance, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine was identified as a potent inducer of apoptosis in hypopharyngeal carcinoma cells. nih.gov The pro-apoptotic activity of these compounds is often linked to their enzyme inhibitory functions. For example, the inhibition of IDO1 can lead to the depletion of tryptophan and the accumulation of pro-apoptotic metabolites. nih.gov Furthermore, some indazole derivatives may induce apoptosis through the activation of mitochondrial pathways.

Modulation of Signal Transduction Pathways (e.g., ERK/MAPK, p53/MDM2)

Research into the effects of 1H-indazol-6-amine derivatives on key signaling pathways has revealed potential for therapeutic intervention. The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a common feature of cancer.

One study investigated a series of novel 1,3-dimethyl-6-amino indazole derivatives for their anticancer activity. Among them, the compound N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine was found to selectively activate the ERK/MAPK pathway in hypopharyngeal carcinoma (FaDu) cells. This selective activation was associated with the induction of apoptosis, suggesting a pro-apoptotic role of ERK signaling in this specific cellular context when stimulated by this compound.

Currently, there is a lack of direct evidence in the reviewed literature specifically linking this compound or its close derivatives to the p53/MDM2 signal transduction pathway. The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis, and its activity is often suppressed in cancer cells through interaction with its negative regulator, MDM2. While other small molecules, such as those in the imidazole (B134444) class, have been shown to disrupt the p53-MDM2 interaction, similar findings for the 1H-indazol-6-amine scaffold are not prominently reported in the available scientific literature.

Influence on Protein Expression Levels (e.g., IDO1, MMP9)

The expression of key proteins involved in tumor progression and immune evasion can be influenced by 1H-indazol-6-amine derivatives.

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a crucial role in immune suppression within the tumor microenvironment by catabolizing the essential amino acid tryptophan. The inhibition of IDO1 is a significant strategy in cancer immunotherapy. Several studies have demonstrated the potential of 1H-indazol-6-amine derivatives as IDO1 inhibitors. For instance, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine was shown to significantly suppress the expression of the IDO1 protein. Another study on 4,6-substituted-1H-indazole derivatives identified a compound that markedly decreased the expression of interferon-gamma-induced IDO1 in a dose-dependent manner. Similarly, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine was also found to inhibit IDO1 expression.

Matrix Metalloproteinase 9 (MMP9) is an enzyme involved in the degradation of the extracellular matrix, a process that is essential for cancer cell invasion and metastasis. The compound N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine was observed to reduce the expression of MMP9 in a wound healing assay with FaDu cells, indicating a potential anti-metastatic effect.

Preclinical in vitro Biological Evaluation in Cellular Models

The anticancer potential of various 1H-indazol-6-amine derivatives has been assessed in a range of human cancer cell lines. These studies typically evaluate the antiproliferative activity of the compounds, often reported as the half-maximal inhibitory concentration (IC₅₀).

A study on a series of 6-substituted amino-1H-indazole derivatives reported that seven out of eight synthesized compounds exhibited growth inhibitory activity across four different cancer cell lines, with IC₅₀ values ranging from 2.9 to 59.0 µM. researchgate.net Notably, N-(4-fluorobenzyl)-1H-indazol-6-amine displayed potent antiproliferative activity in the human colorectal cancer cell line HCT116, with an IC₅₀ of 14.3 ± 4.4 µM, while showing no cytotoxicity to normal human lung fibroblast cells (MRC5) at concentrations up to 100 μM. researchgate.net

Another investigation into 1,3-dimethyl-6-amino indazole derivatives as IDO1 inhibitors also examined their anticancer effects. The findings highlighted that N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine was the most potent anticancer agent among the tested compounds, inducing apoptosis in hypopharyngeal carcinoma cells.

Furthermore, a series of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyridin-2-amine derivatives were developed to target FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML). One derivative, compound 10q , showed potent and selective inhibitory activity against FLT3-ITD-positive AML cells. It was found to inhibit the phosphorylation of FLT3 and its downstream signaling molecules, leading to cell cycle arrest and apoptosis.

The table below summarizes the in vitro antiproliferative activity of selected 1H-indazol-6-amine derivatives in various cancer cell lines.

| Compound Name | Cell Line | Cancer Type | IC₅₀ (µM) |

| N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 | Colorectal Cancer | 14.3 ± 4.4 |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 | Colorectal Cancer | 0.4 ± 0.3 |

| 4,6-substituted-1H-indazole (Compound 35) | HeLa | Cervical Cancer | 1.37 |

This table presents a selection of data from various studies and is not an exhaustive list.

Preclinical in vivo Biological Evaluation in Relevant Research Models

In one study, a 4,6-substituted-1H-indazole derivative, which demonstrated potent IDO1/TDO dual inhibitory activity in vitro, was evaluated for its in vivo antitumor effects. The compound exhibited significant antitumor activity in a CT26 colon carcinoma xenograft model, suggesting that its mechanism of action is effective in a living organism.

Another investigation focused on an (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyridin-2-amine derivative, compound 10q , a potent FLT3 inhibitor. This compound demonstrated significant antitumor efficacy in an MV4-11 xenograft mouse model of AML. Furthermore, it was also effective in mouse models bearing quizartinib-resistant MV4-11 cells and BaF3 cells with FLT3-ITD-D835I mutations, indicating its potential to overcome certain forms of drug resistance.

These in vivo studies underscore the potential of the 1H-indazol-6-amine scaffold as a basis for the development of novel anticancer agents. However, it is important to reiterate that these findings are for derivatives of 1H-indazol-6-amine, and further research is required to determine if this compound possesses similar in vivo activity.

Computational and in Silico Approaches for the Study of 1 Thiolan 3 Yl 1h Indazol 6 Amine

Molecular Docking Studies with Identified Biological Targets (e.g., DNA Gyrase, Fascin (B1174746), IDO1)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

DNA Gyrase:

Bacterial DNA gyrase is a well-validated target for antibacterial drugs. nih.gov Molecular docking studies on other indazole derivatives have been performed to explore their potential as DNA gyrase inhibitors. nih.govhep.com.cn For instance, a study on novel indazole derivatives targeting the Topoisomerase-II DNA gyrase enzyme revealed a range of binding affinities, with some compounds showing better affinity than the standard drug norfloxacin. hep.com.cn In a hypothetical docking study of 1-(thiolan-3-yl)-1H-indazol-6-amine with DNA gyrase, the indazole core would likely form key interactions within the ATP-binding site of the GyrB subunit. The 6-amino group could act as a hydrogen bond donor or acceptor, while the thiolane ring might engage in hydrophobic or van der Waals interactions with nonpolar residues in the binding pocket. The nitrogen atoms of the indazole ring are also potential sites for hydrogen bonding.

Fascin:

To date, no specific molecular docking studies of indazole derivatives with the actin-bundling protein fascin have been reported in the available scientific literature. Fascin is a validated target in cancer therapy, and the development of fascin inhibitors is an active area of research. A computational investigation of this compound with fascin would first require the identification of a suitable binding pocket on the protein. Docking simulations could then predict potential binding modes, with the indazole and thiolane moieties interacting with key amino acid residues through a combination of hydrogen bonds, and hydrophobic and electrostatic interactions.

Indoleamine 2,3-dioxygenase 1 (IDO1):

A hypothetical summary of potential interactions is presented in Table 1.

Table 1: Potential Binding Interactions of this compound with Biological Targets

| Target Protein | Potential Interacting Moieties of the Ligand | Types of Interactions |

| DNA Gyrase (GyrB) | Indazole ring, 6-amino group, Thiolane ring | Hydrogen bonding, Hydrophobic interactions, van der Waals forces |

| Fascin | Indazole ring, 6-amino group, Thiolane ring | Hydrogen bonding, Hydrophobic interactions, Electrostatic interactions |

| IDO1 | Indazole ring, 6-amino group, Thiolane ring | Heme coordination, Hydrogen bonding, Hydrophobic interactions |

This table is based on hypothetical interactions derived from studies on structurally similar compounds.

Beyond a static picture of binding, understanding the dynamics of the ligand-protein complex is crucial. While specific data for this compound is unavailable, dynamic simulations of other indazole-protein complexes have been performed. nih.gov These simulations can reveal the stability of the binding pose, the flexibility of the ligand in the active site, and the conformational changes in the protein upon ligand binding. For example, in a study of indazole derivatives with CYP2E1, molecular dynamics simulations helped to identify the unbinding pathways of the ligand from the deeply buried active site. nih.gov

Molecular Dynamics Simulations to Elucidate Conformational Behavior and Binding Stability

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and stability of a ligand-protein complex over time. For this compound, MD simulations could be employed to:

Assess Binding Stability: To confirm if the docking pose is stable over a simulation trajectory (e.g., 100 nanoseconds).

Analyze Conformational Flexibility: To understand the conformational freedom of the thiolane ring and its impact on binding.

Calculate Binding Free Energy: Using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of the binding affinity.

Studies on other indazole derivatives have successfully used MD simulations to validate docking results and to understand the stability of the ligand in the active site of its target protein. nih.gov

Pharmacophore Modeling and Virtual Screening for Analogue Discovery

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. A pharmacophore model for this compound could be generated based on its structure and known active indazole analogues. This model would typically include features like hydrogen bond donors/acceptors, hydrophobic centroids, and aromatic rings.

Once a pharmacophore model is developed, it can be used for virtual screening of large chemical databases to identify novel compounds with a similar arrangement of features, thus having a higher probability of being active. This approach has been successfully applied to discover novel indazole-based inhibitors for various targets. ui.ac.idresearchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. For a set of this compound analogues with known biological activities, a QSAR model could be developed.

The process would involve:

Data Set Preparation: A series of analogues with their measured biological activities (e.g., IC50 values).

Descriptor Calculation: Calculating various molecular descriptors (e.g., electronic, steric, topological) for each analogue.

Model Building: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a predictive model.

Model Validation: Assessing the statistical significance and predictive power of the model.

QSAR studies on other indazole derivatives have been instrumental in identifying key structural features that influence their activity. nih.govresearchgate.nettandfonline.comnih.gov For example, 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors have provided a structural framework for designing new, more potent inhibitors. nih.govtandfonline.com

Derivatization and Structural Modification Strategies Based on 1 Thiolan 3 Yl 1h Indazol 6 Amine

Design Principles for Lead Optimization and Compound Diversification

The process of optimizing a lead compound like 1-(thiolan-3-yl)-1H-indazol-6-amine into a preclinical candidate is a multifaceted endeavor requiring a balance of potency, selectivity, and favorable pharmacokinetic properties. youtube.com Key design principles revolve around iterative cycles of design, synthesis, and testing to refine the molecule's profile. masterorganicchemistry.com

Lead Optimization: This phase aims to enhance the desirable properties of a lead compound. For an indazole-based compound, this often involves:

Improving Target Affinity: Modifications are designed to strengthen interactions with the biological target, such as a kinase hinge region or a receptor binding pocket. This can be achieved by introducing groups that form additional hydrogen bonds, hydrophobic interactions, or ionic bonds. nih.gov

Enhancing Selectivity: To minimize off-target effects and potential toxicity, derivatives are synthesized to be highly selective for the intended target over other related proteins. For kinase inhibitors, for example, selectivity profiling against a panel of kinases is crucial. youtube.com

Optimizing ADMET Properties: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is critical for a drug's success. Modifications may aim to improve metabolic stability (e.g., by blocking sites of metabolism), increase solubility, or enhance cell permeability. youtube.commdpi.com Structural simplification, such as removing unnecessary chiral centers or complex ring systems, can be a powerful strategy to improve these properties. nih.gov

Compound Diversification: The goal of diversification is to explore the chemical space around the lead scaffold to discover novel structure-activity relationships (SAR). nih.govresearchgate.netnih.gov This involves introducing a wide range of substituents and functional groups at various positions on the molecule. Key strategies include:

Scaffold Hopping: Replacing the core indazole structure with other bioisosteric heterocycles while retaining key binding elements.

Fragment-Based Growth: Attaching diverse chemical fragments to the lead compound to probe for new interactions with the target. nih.gov

Diversity-Oriented Synthesis (DOS): Employing synthetic pathways that can generate a wide range of structurally diverse molecules from a common intermediate, thereby broadly exploring the chemical space. acs.org

For this compound, these principles guide the systematic modification of the thiolane ring, the C6-amine, and the indazole core to generate a library of analogues with potentially improved therapeutic profiles.

Synthesis of N1-Substituted Indazole Analogues with Varied Thiolane Derivatives

A likely approach involves the N-alkylation of a suitable 6-nitroindazole (B21905) precursor with a thiolane-derived electrophile, followed by reduction of the nitro group. For instance, reacting 6-nitro-1H-indazole with 3-bromotetrahydrothiophene or a similar activated thiolane derivative under basic conditions would yield the N1- and N2-alkylated isomers. The desired N1-isomer, 1-(thiolan-3-yl)-6-nitro-1H-indazole, can be separated chromatographically. Subsequent reduction of the nitro group, commonly achieved through catalytic hydrogenation (e.g., using Pd/C and H₂ gas) or with reducing agents like tin(II) chloride, would afford the target compound, this compound. nih.govrsc.org

Diversification at this position involves using a variety of substituted thiolane derivatives or other cyclic thioethers. This allows for the exploration of how changes in the size, conformation, and substitution pattern of the N1-substituent affect biological activity.

Table 1: Examples of N1-Substituted Indazole Analogues (Note: These are examples of related N1-substituted indazoles from the literature to illustrate diversification possibilities.)

| Compound ID | N1-Substituent | C3-Substituent | C6-Substituent | Source |

| 1 | Methyl | Methyl | Amino | nih.govresearchgate.net |

| 2 | Benzyl | H | Amino | nih.gov |

| 3 | 4-Fluorobenzyl | Methyl | Amino | nih.gov |

| 4 | Tetrahydropyranyl | H | Amino | nih.gov |

Modifications of the C6-Amine Moiety

The primary amine at the C6-position is a key functional handle for extensive derivatization. It can act as a nucleophile or a basic center, allowing for a wide range of chemical transformations to explore SAR. Research on analogous 6-aminoindazoles has demonstrated several effective modification strategies. nih.govrsc.org

Acylation/Sulfonylation: The amine can be readily acylated with acyl chlorides or carboxylic acids (using coupling agents) to form amides, or reacted with sulfonyl chlorides to produce sulfonamides. These modifications introduce new hydrogen bond donors and acceptors and can significantly alter the electronic properties and conformation of the molecule.

Reductive Amination: The primary amine can undergo reductive amination with various aldehydes and ketones in the presence of a reducing agent like sodium cyanoborohydride. rsc.org This is a powerful method for introducing a wide variety of alkyl and aryl substituents, allowing for fine-tuning of steric bulk and lipophilicity.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. These moieties are excellent hydrogen bond donors and are frequently found in bioactive molecules.

These modifications allow for the systematic exploration of the space around the C6-position, which can be critical for establishing interactions with the solvent-exposed regions of a target's binding site.

Table 2: Examples of C6-Amine Modifications on an Indazole Scaffold (Note: Data is based on derivatives of 1,3-dimethyl-1H-indazol-6-amine as reported in the literature.)

| Compound ID | Modification Type | Reagent/Substituent Added | Resulting Moiety | Source |

| 36 | Reductive Amination | 4-Fluorobenzaldehyde | N-(4-fluorobenzyl)amine | nih.gov |

| 7 | Reductive Amination | 4-Bromobenzaldehyde | N-(4-bromobenzyl)amine | nih.gov |

| - | Acylation | Acetyl Chloride | N-acetamide | - |

| - | Sulfonylation | Methanesulfonyl Chloride | N-methanesulfonamide | - |

Functionalization of the Indazole Benzene (B151609) Ring

Direct functionalization of the benzene portion of the indazole ring offers another avenue for structural diversification. Electrophilic aromatic substitution (SEAr) is a primary method for introducing substituents onto the aromatic ring. wikipedia.org The outcome of such reactions on this compound will be directed by the existing substituents.

The C6-amino group is a powerful activating, ortho-, para-directing group. masterorganicchemistry.comlibretexts.org The N1-indazole system as a whole is also considered electron-rich. Therefore, electrophilic substitution is expected to occur primarily at the C5 and C7 positions, which are ortho and para to the strongly activating amino group.

Potential functionalization reactions include:

Halogenation: Introduction of chlorine, bromine, or iodine atoms using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine with an oxidizing agent. These halogens can serve as handles for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Nitration: Introduction of a nitro group (NO₂) using nitric acid and sulfuric acid. The nitro group is a strong deactivating group but can be reduced to an amine, offering another point for derivatization.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although the strongly activating amino group may require protection or lead to complex product mixtures.

These modifications can alter the shape, electronics, and metabolic stability of the core scaffold, potentially leading to improved pharmacological properties.

Analytical Methodologies for Research Characterization of 1 Thiolan 3 Yl 1h Indazol 6 Amine

Spectroscopic Techniques for Structural Elucidation (e.g., Advanced NMR, Mass Spectrometry)

The primary structure of 1-(thiolan-3-yl)-1H-indazol-6-amine is elucidated using a combination of advanced nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques provide detailed information about the molecular framework and connectivity of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental tools for determining the chemical structure. In a typical analysis, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the indazole ring, the thiolan ring, and the amine group. The chemical shifts, coupling constants (J-values), and integration of these signals provide critical information about the electronic environment and spatial relationships of the protons. For instance, the aromatic protons of the indazole core would appear in the downfield region, while the aliphatic protons of the thiolan ring would be observed at higher field strengths. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish proton-proton and proton-carbon correlations, respectively, confirming the connectivity of the molecular fragments.

Mass Spectrometry (MS): Mass spectrometry is utilized to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the confident determination of the molecular formula. Fragmentation patterns observed in the mass spectrum, often generated through techniques like collision-induced dissociation (CID), can offer further structural insights by revealing the stable fragments of the molecule.

| Spectroscopic Data | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons on the indazole ring, aliphatic protons on the thiolan ring, and the amine protons. |

| ¹³C NMR | Resonances for all unique carbon atoms in the indazole and thiolan rings. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound. |

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC)

Chromatographic techniques are indispensable for assessing the purity of synthesized this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with a modifier (such as formic acid or trifluoroacetic acid), would be developed. The retention time of the main peak provides a qualitative measure, while the peak area percentage is used to quantify the purity. Method validation would ensure accuracy, precision, and linearity.

Gas Chromatography (GC): For compounds that are thermally stable and volatile, gas chromatography can be an effective purity assessment tool. If this compound or a suitable derivative is amenable to GC analysis, it would involve a capillary column and a flame ionization detector (FID) or a mass spectrometer (GC-MS) for detection. GC-MS combines the separation power of GC with the detection capabilities of MS, providing both retention time and mass spectral data for peak identification.

| Chromatographic Method | Application | Typical Conditions |

| HPLC | Purity assessment, reaction monitoring | Reversed-phase C18 column, water/acetonitrile or water/methanol gradient |

| GC | Purity assessment (if applicable) | Capillary column, temperature programming, FID or MS detector |

| Crystallographic Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal lattice. |

| Space Group | The symmetry of the crystal structure. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths and Angles | The geometry of the molecule. |

| Intermolecular Interactions | Hydrogen bonding, π-stacking, and other non-covalent interactions. |

Future Research Directions and Translational Potential

Elucidating Undiscovered Biological Activities and Targets

The indazole scaffold is a cornerstone in the development of a diverse range of therapeutic agents, notably in oncology. nih.govnih.gov Derivatives of indazole have been successfully developed as kinase inhibitors, showcasing their ability to interact with crucial cellular signaling pathways. nih.gov Furthermore, the aminoindazole substructure is recognized as an effective "hinge-binding" fragment, capable of forming key interactions within the ATP-binding pocket of various kinases. nih.gov This established precedent strongly suggests that 1-(thiolan-3-yl)-1H-indazol-6-amine could harbor significant potential as a modulator of protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases.

Future research should, therefore, prioritize comprehensive screening of this compound against a broad panel of kinases to identify potential targets. Beyond kinases, the diverse biological activities reported for indazole derivatives, including anti-inflammatory, antimicrobial, and neurological effects, warrant a broader investigation into the pharmacological profile of this thiolane-substituted analogue. nih.govmdpi.com

Development of Advanced Synthetic Routes for Scalability in Research

The advancement of this compound from a theoretical molecule to a viable research tool hinges on the development of efficient and scalable synthetic methodologies. While the synthesis of this specific compound is not detailed in the public domain, established methods for the synthesis of indazoles and sulfur-containing heterocycles provide a solid foundation for its preparation. researchgate.netorganic-chemistry.orgdntb.gov.ua

Traditional methods for indazole synthesis can sometimes require harsh reaction conditions. google.com Modern synthetic organic chemistry, however, offers a plethora of milder and more efficient alternatives. Metal-catalyzed cross-coupling reactions, for instance, have revolutionized the synthesis of complex heterocyclic systems. researchgate.net Future research in this area should focus on developing a convergent and high-yielding synthesis of this compound that is amenable to scale-up. This would not only facilitate its biological evaluation but also enable the production of analogues for structure-activity relationship (SAR) studies.

Furthermore, the principles of green chemistry should be integrated into the synthetic design. sioc-journal.cn This includes the use of less hazardous reagents and solvents, minimizing waste, and improving energy efficiency. A scalable and environmentally conscious synthetic route will be crucial for the long-term viability of this compound in research and potential future development.

Integration of Multi-Omics Data in Mechanism of Action Studies

Once a biological activity of interest is identified for this compound, elucidating its mechanism of action will be paramount. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to achieve a systems-level understanding of how this compound exerts its effects.

For instance, if the compound displays anticancer activity, transcriptomic analysis (e.g., RNA-seq) of treated cancer cells could reveal changes in gene expression profiles, highlighting the signaling pathways that are modulated. Proteomic studies could then identify the specific proteins whose expression or post-translational modifications are altered. Metabolomic analysis would provide insights into the metabolic reprogramming induced by the compound.

This multi-pronged approach can help to identify novel biological targets and biomarkers of response, which are critical for the translational development of any new therapeutic agent. The application of such systems biology approaches to understanding the activity of novel heterocyclic compounds is a growing trend in modern drug discovery.

Expanding the Chemical Space of Thiolane-Substituted Indazoles

The specific structure of this compound represents a single point in a vast and unexplored chemical space. A systematic exploration of this space through the synthesis and evaluation of analogues is a critical future direction.

Structure-activity relationship (SAR) studies will be instrumental in understanding the key structural features required for biological activity. This would involve modifications at several key positions:

The Thiolane Ring: The position of attachment to the indazole nitrogen could be varied. Additionally, the thiolane ring itself could be substituted, or its ring size altered, to probe the impact on activity and pharmacokinetic properties.

The Indazole Core: Substituents could be introduced at other positions on the indazole ring to modulate electronic properties and create additional points of interaction with biological targets.

The Amine Group: The 6-amino group could be further functionalized to explore additional binding interactions and to fine-tune the physicochemical properties of the molecule.

This expansion of the chemical space around the thiolane-substituted indazole scaffold could lead to the discovery of new compounds with improved potency, selectivity, and drug-like properties. The exploration of novel chemical space around under-investigated pharmacophores is a key strategy for overcoming the challenges of drug resistance and for identifying first-in-class therapeutic agents. rsc.org

Q & A

Basic Research Questions

1.1. What synthetic methodologies are reported for introducing thiolane substituents to indazole-6-amine scaffolds?

Methodological Answer:

The synthesis of 1-(thiolan-3-yl)-1H-indazol-6-amine typically involves nucleophilic substitution or coupling reactions. A general approach includes:

Activation of Thiolane: React thiolane-3-ol with a halogenating agent (e.g., PCl₃) to form thiolane-3-yl chloride.

Indazole Functionalization: Treat 1H-indazol-6-amine with a base (e.g., NaH) to deprotonate the amine, followed by reaction with activated thiolane.

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Confirm purity via HPLC (>95%) and structure via ¹H/¹³C NMR and HRMS .

Key Considerations: Optimize reaction temperature (60–80°C) to avoid side reactions like over-alkylation.

1.2. How is the structural characterization of this compound performed?

Methodological Answer:

- X-ray Crystallography: Use SHELXT/SHELXL for space group determination and refinement. For example, hydrogen-bonding networks (N–H⋯N) stabilize the crystal lattice .

- Spectroscopy: Assign peaks using ¹H NMR (e.g., aromatic protons at δ 7.2–8.0 ppm) and ¹³C NMR (thiolane carbons at δ 25–35 ppm).

- Mass Spectrometry: Confirm molecular weight via HRMS (e.g., [M+H]+ at m/z 234.1025) .

1.3. What preliminary biological screening assays are suitable for this compound?

Methodological Answer:

- Anticancer Activity: Test in vitro against cancer cell lines (e.g., HCT116, IC₅₀ determination via MTT assay). Compare with structurally related compounds like N-(4-fluorobenzyl)-1H-indazol-6-amine (IC₅₀ = 14.3 μM in HCT116) .

- Anti-Inflammatory Potential: Measure inhibition of TNF-α/IL-6 in LPS-stimulated macrophages.

- Cytotoxicity Controls: Include normal cell lines (e.g., MRC5 lung fibroblasts) to assess selectivity .

Advanced Research Questions

2.1. How can contradictory data on biological activity be resolved for thiolane-substituted indazoles?

Methodological Answer:

- Dose-Response Analysis: Perform multi-concentration assays (e.g., 0.1–100 μM) to identify non-linear effects.

- Target Engagement Studies: Use SPR (Surface Plasmon Resonance) to measure binding affinity to proposed targets (e.g., kinases).

- Metabolic Stability: Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .

Example: A compound showing high IC₅₀ in one study but low activity in another may require validation of cell line authenticity (STR profiling) .

2.2. What strategies optimize the synthetic yield of this compound?

Methodological Answer:

- Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc)₂) for coupling reactions; ligand choice (e.g., Xantphos) improves efficiency.

- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance reactivity vs. THF.

- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min at 100°C vs. 6 h conventional heating) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.